molecular formula C6H13NO8S B8084464 6-O-sulfo-D-glucosamine

6-O-sulfo-D-glucosamine

Cat. No. B8084464
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-IVMDWMLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-sulfo-D-glucosamine is the monosaccharide sulfate formed by sulfating D-glucosamine at O(6). It is a glucosamine sulfate and an amino monosaccharide. It is a conjugate acid of a 6-O-sulfonato-D-glucosamine.

Scientific Research Applications

  • 6-O-sulfo-D-glucosamine plays a crucial role in the function of heparan sulfate (HS), a sulfated polysaccharide essential for physiological functions. HS 6-O-sulfotransferase transfers a sulfo group to the 6-OH position of glucosamine units, impacting various biological activities. The structural study of this enzyme provides insights into catalysis and substrate recognition, and has implications for understanding genetic diseases like idiopathic hypogonadotropic hypogonadism (Xu et al., 2017).

  • The enzymatic control of 6-O-sulfo groups in heparan sulfate demonstrates the significance of 6-O-sulfation in biological functions. A method for precisely locating 6-O-sulfo groups in oligosaccharides was developed, contributing to our understanding of heparan sulfate's diverse structures and functions (Liu & Liu, 2011).

  • 6-Sulfo-6-deoxy-D-glucosamine and its derivatives have been studied for their antimicrobial properties. These compounds were found to inhibit microbial enzymes and exhibited antimicrobial activity in vitro, suggesting potential applications in combating bacterial infections (Skarbek et al., 2017).

  • In studies on amino sugars, it was found that N-sulfo substitution and 6-O sulfonation of glucosamine analogs significantly impact their chemical properties, which has implications for understanding the structure and function of these sugars (Limtiaco et al., 2011).

  • An engineered 6-O-sulfotransferase was used to improve the synthesis of anticoagulant heparin, demonstrating the enzyme's potential in developing HS-based therapeutics. This study underscores the role of 6-O-sulfotransferase in synthesizing biologically active sulfated polysaccharides (Yi et al., 2020).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-IVMDWMLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-sulfo-D-glucosamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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